molecular formula C10H14O B046531 d-Carvone CAS No. 2244-16-8

d-Carvone

Cat. No. B046531
CAS RN: 2244-16-8
M. Wt: 150.22 g/mol
InChI Key: ULDHMXUKGWMISQ-VIFPVBQESA-N
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Patent
US08586794B2

Procedure details

1379.4 g (9 mol) of R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) with a purity of 98% (5-isoprenyl-2-methylcyclohex-2-enone) were heated in a 4000 ml glass flask to approx. 150° C. with stirring. At 144° C., 18.4 g of 30% sodium methoxide in water (0.1 mol) were added and then a mixture of 1287.9 g (8.4 mol) of 98% R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) and 330.5 g (12.15 mol) of hydrogen cyamide (HCN) was added dropwise at 136-148° C. with stirring within 8 h. The postreaction time was approx. one hour. Subsequently, the HCN conversion was checked, and was 99.5%. The entire raw output weighed 3014 g and had a dark red color. The raw output was distilled through a Vigreux column. The first fraction recovered was unconverted carvone (approx. 900 g), and, after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography).
Quantity
1379.4 g
Type
reactant
Reaction Step One
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
1287.9 g
Type
reactant
Reaction Step Three
Quantity
330.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.C(C1CC(=O)C(C)=CC1)=CC(=C)C.C[O-].[Na+].O.[H][H].C#N>>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1379.4 g
Type
reactant
Smiles
CC1=CC[C@H](CC1=O)C(=C)C
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC(C)=C)C1CC=C(C(C1)=O)C
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.1 mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1287.9 g
Type
reactant
Smiles
CC1=CC[C@H](CC1=O)C(=C)C
Name
Quantity
330.5 g
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 136-148° C.
STIRRING
Type
STIRRING
Details
with stirring within 8 h
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
The raw output was distilled through a Vigreux column
CUSTOM
Type
CUSTOM
Details
The first fraction recovered
CUSTOM
Type
CUSTOM
Details
after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CCC(CC1=O)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08586794B2

Procedure details

1379.4 g (9 mol) of R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) with a purity of 98% (5-isoprenyl-2-methylcyclohex-2-enone) were heated in a 4000 ml glass flask to approx. 150° C. with stirring. At 144° C., 18.4 g of 30% sodium methoxide in water (0.1 mol) were added and then a mixture of 1287.9 g (8.4 mol) of 98% R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) and 330.5 g (12.15 mol) of hydrogen cyamide (HCN) was added dropwise at 136-148° C. with stirring within 8 h. The postreaction time was approx. one hour. Subsequently, the HCN conversion was checked, and was 99.5%. The entire raw output weighed 3014 g and had a dark red color. The raw output was distilled through a Vigreux column. The first fraction recovered was unconverted carvone (approx. 900 g), and, after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography).
Quantity
1379.4 g
Type
reactant
Reaction Step One
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
1287.9 g
Type
reactant
Reaction Step Three
Quantity
330.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.C(C1CC(=O)C(C)=CC1)=CC(=C)C.C[O-].[Na+].O.[H][H].C#N>>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1379.4 g
Type
reactant
Smiles
CC1=CC[C@H](CC1=O)C(=C)C
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC(C)=C)C1CC=C(C(C1)=O)C
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.1 mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1287.9 g
Type
reactant
Smiles
CC1=CC[C@H](CC1=O)C(=C)C
Name
Quantity
330.5 g
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 136-148° C.
STIRRING
Type
STIRRING
Details
with stirring within 8 h
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
The raw output was distilled through a Vigreux column
CUSTOM
Type
CUSTOM
Details
The first fraction recovered
CUSTOM
Type
CUSTOM
Details
after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CCC(CC1=O)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08586794B2

Procedure details

1379.4 g (9 mol) of R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) with a purity of 98% (5-isoprenyl-2-methylcyclohex-2-enone) were heated in a 4000 ml glass flask to approx. 150° C. with stirring. At 144° C., 18.4 g of 30% sodium methoxide in water (0.1 mol) were added and then a mixture of 1287.9 g (8.4 mol) of 98% R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) and 330.5 g (12.15 mol) of hydrogen cyamide (HCN) was added dropwise at 136-148° C. with stirring within 8 h. The postreaction time was approx. one hour. Subsequently, the HCN conversion was checked, and was 99.5%. The entire raw output weighed 3014 g and had a dark red color. The raw output was distilled through a Vigreux column. The first fraction recovered was unconverted carvone (approx. 900 g), and, after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography).
Quantity
1379.4 g
Type
reactant
Reaction Step One
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
1287.9 g
Type
reactant
Reaction Step Three
Quantity
330.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.C(C1CC(=O)C(C)=CC1)=CC(=C)C.C[O-].[Na+].O.[H][H].C#N>>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1379.4 g
Type
reactant
Smiles
CC1=CC[C@H](CC1=O)C(=C)C
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC(C)=C)C1CC=C(C(C1)=O)C
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.1 mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1287.9 g
Type
reactant
Smiles
CC1=CC[C@H](CC1=O)C(=C)C
Name
Quantity
330.5 g
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 136-148° C.
STIRRING
Type
STIRRING
Details
with stirring within 8 h
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
The raw output was distilled through a Vigreux column
CUSTOM
Type
CUSTOM
Details
The first fraction recovered
CUSTOM
Type
CUSTOM
Details
after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CCC(CC1=O)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.